N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a prop-2-yn-1-yl group, a tetrahydrothiophen-3-yl group, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Tetrahydrothiophen-3-yl Intermediate: This step involves the preparation of the tetrahydrothiophen-3-yl group through a series of reactions, such as the reduction of thiophene derivatives.
Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced through alkylation reactions, often using propargyl halides under basic conditions.
Coupling with Nicotinamide: The final step involves coupling the tetrahydrothiophen-3-yl intermediate with nicotinamide. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient reaction conditions, such as high-yield catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds such as N-methyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide share structural similarities.
Thiophene Derivatives: Compounds like 2-((tetrahydrothiophen-3-yl)oxy)thiophene are related due to the presence of the thiophene moiety.
Uniqueness
N-(prop-2-yn-1-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the combination of the prop-2-yn-1-yl group, tetrahydrothiophen-3-yl group, and nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-prop-2-ynyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-6-14-12(16)11-4-3-7-15-13(11)17-10-5-8-18-9-10/h1,3-4,7,10H,5-6,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGYMRFIBUDJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C(N=CC=C1)OC2CCSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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